Guanosine triphosphopyridoxal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

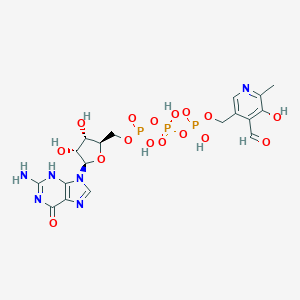

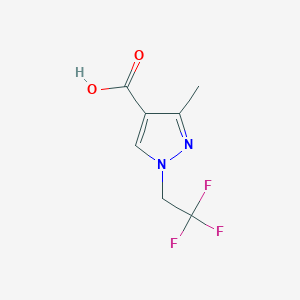

Guanosine triphosphopyridoxal (GTPP) is a modified nucleotide that has been gaining attention in the field of biochemical research. It is a derivative of guanosine triphosphate (GTP) that has been modified with pyridoxal phosphate (PLP), a coenzyme that is involved in many biochemical reactions. GTPP has been found to have several unique properties that make it a valuable tool for studying biological systems.

Mechanism of Action

The mechanism of action of Guanosine triphosphopyridoxal is not well understood, but it is thought to act as a competitive inhibitor of GTP binding to proteins. This may be due to the bulky PLP moiety, which may sterically hinder GTP binding. Guanosine triphosphopyridoxal has also been shown to stabilize the transition state of some enzymatic reactions, which may enhance their catalytic activity.

Biochemical and Physiological Effects:

Guanosine triphosphopyridoxal has been shown to have several biochemical and physiological effects. It has been found to stimulate the activity of some enzymes, including the enzyme responsible for the synthesis of cAMP. Guanosine triphosphopyridoxal has also been shown to inhibit the activity of some enzymes, including the enzyme responsible for the breakdown of cAMP. In addition, Guanosine triphosphopyridoxal has been found to have an effect on cellular signaling pathways, including the MAP kinase pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Guanosine triphosphopyridoxal in lab experiments is its ability to bind tightly to proteins. This allows researchers to study protein-nucleotide interactions in great detail. Guanosine triphosphopyridoxal is also relatively easy to synthesize and purify, which makes it a cost-effective tool for studying biological systems. However, one limitation of Guanosine triphosphopyridoxal is that it may not accurately mimic the effects of GTP in vivo, as it has a bulky PLP moiety that may interfere with protein-protein interactions.

Future Directions

There are several future directions for research involving Guanosine triphosphopyridoxal. One area of interest is the development of new methods for synthesizing Guanosine triphosphopyridoxal, which may improve its purity and yield. Another area of interest is the study of Guanosine triphosphopyridoxal in vivo, which may provide insights into its physiological effects. Additionally, Guanosine triphosphopyridoxal may be useful as a therapeutic agent for certain diseases, such as cancer, where abnormal protein-nucleotide interactions play a role.

Synthesis Methods

Guanosine triphosphopyridoxal can be synthesized using a variety of methods, but the most common approach is to enzymatically convert GTP to Guanosine triphosphopyridoxal using PLP as a cofactor. This reaction is catalyzed by the enzyme GTP pyridoxal kinase, which transfers the PLP moiety from pyridoxal phosphate to the GTP molecule. The resulting Guanosine triphosphopyridoxal molecule can then be purified using standard biochemical techniques.

Scientific Research Applications

Guanosine triphosphopyridoxal has been used extensively in biochemical research as a tool for studying protein-nucleotide interactions. It has been shown to bind tightly to a variety of proteins, including GTPases, which are involved in many cellular processes. Guanosine triphosphopyridoxal has also been used to study the kinetics of enzyme-catalyzed reactions, as it can be used as a substrate for many enzymes.

properties

CAS RN |

117643-63-7 |

|---|---|

Product Name |

Guanosine triphosphopyridoxal |

Molecular Formula |

C18H23N6O16P3 |

Molecular Weight |

672.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C18H23N6O16P3/c1-7-12(26)9(3-25)8(2-20-7)4-36-41(30,31)39-43(34,35)40-42(32,33)37-5-10-13(27)14(28)17(38-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |

InChI Key |

LISHDZNOKXJTSF-IWCJZZDYSA-N |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

synonyms |

guanosine triphosphopyridoxal |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)

![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)